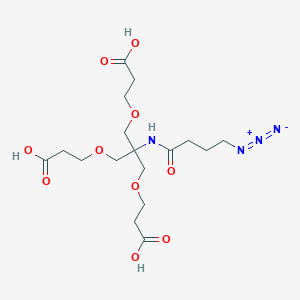
Azidobutanamide-tri-(carboxyethoxymethyl)-methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azidobutanamide-tri-(carboxyethoxymethyl)-methane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation, amidation, and esterification reactions. Common reagents used in these reactions include azides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents like azides. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Azidobutanamide-tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azido groups to amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, azide-alkyne cycloaddition typically yields triazoles, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Azidobutanamide-tri-(carboxyethoxymethyl)-methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Azidobutanamide-tri-(carboxyethoxymethyl)-methane involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group, in particular, is reactive and can form covalent bonds with various substrates, facilitating its use in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-N-Boc-PEG4-acid: Similar in structure but with different functional groups, used in bioconjugation.
Azido-PEG8-Val-Cit-PAB-PNP: Another azido-containing compound with applications in drug delivery.
Uniqueness
Azidobutanamide-tri-(carboxyethoxymethyl)-methane stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H28N4O10 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
3-[2-(4-azidobutanoylamino)-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
InChI |
InChI=1S/C17H28N4O10/c18-21-19-6-1-2-13(22)20-17(10-29-7-3-14(23)24,11-30-8-4-15(25)26)12-31-9-5-16(27)28/h1-12H2,(H,20,22)(H,23,24)(H,25,26)(H,27,28) |
Clé InChI |
DOFVJVDDQPXXOL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


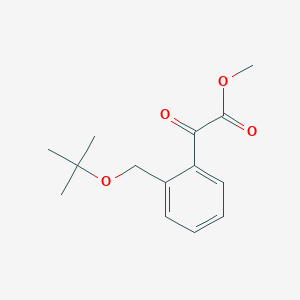
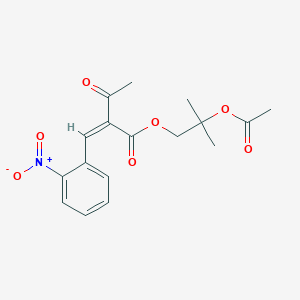
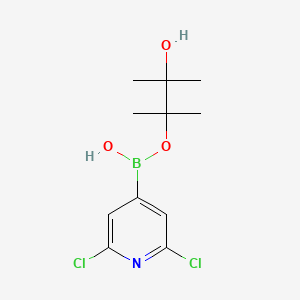
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
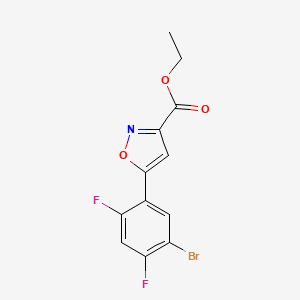


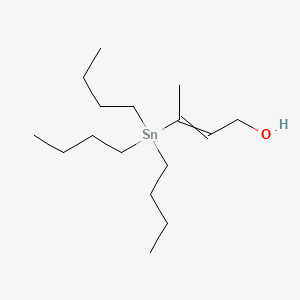
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
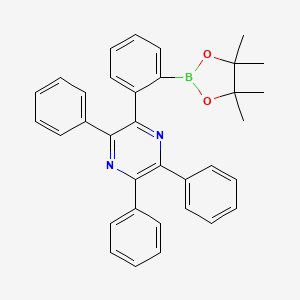
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
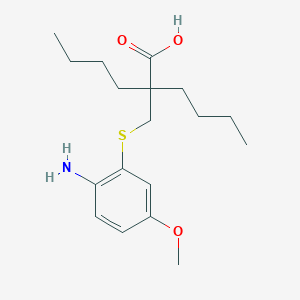
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
